2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride 2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1346602-95-6
VCID: VC0121456
InChI: InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-6-4-5-10(9-11)12-7-2-1-3-8-17-12;/h4-6,9,12,17H,1-3,7-8H2;1H
SMILES: C1CCC(NCC1)C2=CC(=CC=C2)C(F)(F)F.Cl
Molecular Formula: C13H17ClF3N
Molecular Weight: 279.731

2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride

CAS No.: 1346602-95-6

Cat. No.: VC0121456

Molecular Formula: C13H17ClF3N

Molecular Weight: 279.731

* For research use only. Not for human or veterinary use.

2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride - 1346602-95-6

Specification

CAS No. 1346602-95-6
Molecular Formula C13H17ClF3N
Molecular Weight 279.731
IUPAC Name 2-[3-(trifluoromethyl)phenyl]azepane;hydrochloride
Standard InChI InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-6-4-5-10(9-11)12-7-2-1-3-8-17-12;/h4-6,9,12,17H,1-3,7-8H2;1H
Standard InChI Key NFKPRZPZIJHIFK-UHFFFAOYSA-N
SMILES C1CCC(NCC1)C2=CC(=CC=C2)C(F)(F)F.Cl

Introduction

Chemical Structure and Properties

2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride, also known as Hexahydro-2-[3-(trifluoromethyl)phenyl]-1H-azepine hydrochloride, is a heterocyclic compound featuring a seven-membered azepane ring with a 3-(trifluoromethyl)phenyl substituent at the 2-position. The compound exists as a hydrochloride salt, enhancing its stability and solubility in various solvents compared to its free base form .

The compound exhibits several key structural characteristics that influence its chemical behavior and potential applications:

  • The azepane (hexahydro-1H-azepine) ring provides a flexible seven-membered nitrogen-containing heterocycle

  • The trifluoromethyl group on the phenyl ring increases lipophilicity and metabolic stability

  • The hydrochloride salt formation improves solubility in polar solvents

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of 2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride:

PropertyValueReference
Molecular FormulaC₁₃H₁₇ClF₃N
Molecular Weight279.731 g/mol
CAS Registry Number1346602-95-6
Alternative CAS Number383131-08-6
IUPAC Name2-[3-(trifluoromethyl)phenyl]azepane;hydrochloride
Standard InChIInChI=1S/C13H16F3N.ClH/c14-13(15,16)11-6-4-5-10(9-11)12-7-2-1-3-8-17-12;/h4-6,9,12,17H,1-3,7-8H2;1H
Standard InChIKeyNFKPRZPZIJHIFK-UHFFFAOYSA-N
SMILESC1CCC(NCC1)C2=CC(=CC=C2)C(F)(F)F.Cl
Physical StateSolid

It is worth noting that there appears to be a discrepancy in CAS numbers between different sources, with both 1346602-95-6 and 383131-08-6 being associated with this compound in the literature . This may be due to different registration events or slight variations in structure interpretation.

Structural Characteristics

The molecular structure of 2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride features several important elements that define its chemical behavior:

Direct Coupling Approaches

The synthesis likely involves reaction between a 3-(trifluoromethyl)phenyl halide or other activated derivative with an azepane under basic conditions. This coupling approach typically proceeds through:

  • Deprotonation of the azepane nitrogen using a strong base

  • Nucleophilic substitution reaction with the electrophilic aryl component

  • Acid-mediated salt formation to produce the hydrochloride derivative

Based on similar compounds, the reaction conditions might include:

  • Base: Sodium hydride, potassium carbonate, or triethylamine

  • Solvent: Tetrahydrofuran, N,N-dimethylformamide, or acetonitrile

  • Temperature: Room temperature to 80°C

  • Reaction time: Several hours to overnight

Reductive Amination Route

Another plausible synthetic pathway involves reductive amination between a 3-(trifluoromethyl)benzaldehyde and azepane:

  • Condensation of azepane with 3-(trifluoromethyl)benzaldehyde to form an imine intermediate

  • Reduction using sodium cyanoborohydride, sodium triacetoxyborohydride, or hydrogen with a palladium catalyst

  • Treatment with hydrogen chloride to form the hydrochloride salt

Chemical Reactivity and Transformations

The reactivity of 2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride is governed by both the azepane nitrogen and the trifluoromethyl-substituted phenyl ring.

Nucleophilic Reactions

The nitrogen atom in the azepane ring, after conversion to its free base form, can participate in various nucleophilic reactions:

  • Acylation with acid chlorides or anhydrides

  • Alkylation with alkyl halides

  • Carbamate formation with chloroformates

  • Conjugate addition to α,β-unsaturated systems

  • Sulfonylation with sulfonyl chlorides

These transformations allow for the preparation of diverse derivatives with modified pharmacological properties.

Positional Isomerism

The meta-substitution pattern of the trifluoromethyl group creates distinctive electronic and steric environments compared to ortho- or para-substituted analogs. Research on similar compounds indicates that:

  • Meta-substitution provides a unique distribution of electron density

  • The trifluoromethyl group's position influences binding interactions with biological targets

  • Positional isomers often display significantly different pharmacological profiles

Structural Comparisons with Related Compounds

Understanding 2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride's properties can be enhanced by comparing it with structurally related compounds.

Positional Isomers

The table below compares our compound with its positional isomers:

CompoundPosition of CF₃Key CharacteristicsReference
2-(3-(Trifluoromethyl)phenyl)azepane HClmeta (3-position)Standard reference compound
2-(4-(Trifluoromethyl)phenyl)azepanepara (4-position)Different electronic distribution, may affect binding properties
2-(2-(Trifluoromethyl)phenyl)azepane HClortho (2-position)Increased steric hindrance near the azepane junction

Ring Size Variations

Comparing the azepane system with other nitrogen heterocycles illuminates the impact of ring size:

HeterocycleRing SizeKey CharacteristicsReference
2-(3-(Trifluoromethyl)phenyl)azepane HCl7-memberedMore conformational flexibility, larger ring envelope
2-(3-(Trifluoromethyl)phenyl)piperidine6-memberedMore restricted conformations, common in pharmaceuticals
3-(3-(Trifluoromethyl)phenyl)azetidine HCl4-memberedHigh ring strain, rigid structure, distinct spatial arrangement

Comparison with Unfluorinated Analogs

The impact of the trifluoromethyl group becomes apparent when comparing with unfluorinated analogs:

CompoundSubstituentImpact on Properties
2-(3-(Trifluoromethyl)phenyl)azepane HClCF₃Enhanced lipophilicity, metabolic stability, electron-withdrawing
2-(3-Methylphenyl)azepane HClCH₃More lipophilic than unsubstituted, electron-donating, susceptible to metabolism
2-Phenylazepane HClHBasic reference structure, lower lipophilicity

Analytical Characterization

Analytical methods for the characterization of 2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride are critical for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR)

Expected ¹H NMR features:

  • Complex multiplet signals from the azepane ring (δ ≈ 1.5-2.2 ppm)

  • Characteristic pattern for the 3-substituted phenyl protons (δ ≈ 7.0-7.8 ppm)

  • Signal for the CH proton at the azepane-phenyl junction (δ ≈ 3.5-4.5 ppm)

  • Broad signal for the NH proton (variable, δ ≈ 9-10 ppm for the hydrochloride)

¹⁹F NMR would show a characteristic signal for the trifluoromethyl group (approximately -63 ppm relative to CFCl₃).

Infrared Spectroscopy

Key expected IR absorption bands:

  • N-H stretching (3300-3500 cm⁻¹)

  • C-H stretching (2800-3000 cm⁻¹)

  • C-F stretching (1000-1400 cm⁻¹)

  • Aromatic C=C stretching (1450-1600 cm⁻¹)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) using:

  • Reverse phase C18 column

  • Mobile phase consisting of acetonitrile/water with 0.1% trifluoroacetic acid

  • UV detection at approximately 254-280 nm

Gas chromatography may also be suitable for the free base form, potentially using:

  • 5% phenyl-methylpolysiloxane column

  • Temperature program from approximately 150-250°C

  • Flame ionization or mass selective detection

Research Developments and Future Prospects

The unique structural features of 2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride position it as a compound of interest for various applications and further research.

Synthetic Methodology Advancements

Recent advancements in synthetic methodologies may enhance access to this compound class:

  • Development of catalytic methods for direct C-H functionalization

  • Stereoselective approaches to create enantiomerically pure derivatives

  • Flow chemistry techniques for scale-up and process optimization

  • Green chemistry approaches reducing waste and hazardous reagents

Structure-Activity Relationship Studies

Future research may focus on structure-activity relationship (SAR) studies to optimize biological activity:

  • Exploration of substituent effects on the phenyl ring

  • Investigation of azepane N-substitution patterns

  • Development of structurally constrained analogs

  • Hybrid molecules combining the azepane scaffold with other pharmacophores

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